(4-Nitrobenzofuran-2-yl)methanol
Description
(4-Nitrobenzofuran-2-yl)methanol is a nitro-substituted benzofuran derivative with a hydroxymethyl group at position 2 of the benzofuran core. The nitro group at position 4 introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(4-nitro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H7NO4/c11-5-6-4-7-8(10(12)13)2-1-3-9(7)14-6/h1-4,11H,5H2 |
InChI Key |
VOTVCDAXPKIDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with (4-Nitrobenzofuran-2-yl)methanol, enabling comparative analysis:
[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol
- Molecular Formula: C₁₂H₁₁NO₄
- Molecular Weight : 233.22 g/mol
- Key Features: A furan ring substituted with a methanol group at position 2. A phenyl ring attached to position 5 of the furan, bearing a methyl group (position 4) and nitro group (position 3).
- Structural Differences: The absence of the benzofuran system distinguishes this compound from the target molecule.
- Data Source : The SDF file and InChIKey (LFQSCWFLJHTTHZ-UHFFFAOYSA-N) enable 3D structural analysis and computational modeling .
4-(4-Nitrophenyl)benzyl Alcohol
- Molecular Formula: C₁₃H₁₁NO₃
- Molecular Weight : 229.23 g/mol
- Key Features :
- A biphenyl system with a nitro group (para position) on one phenyl ring and a hydroxymethyl group on the adjacent ring.
- Structural Differences :
- The biphenyl framework lacks the oxygen heteroatom present in benzofuran, reducing electronic conjugation and altering solubility.
- The linear structure may increase crystallinity compared to the angular benzofuran system.
- Data Source: Synonyms and supplier listings suggest industrial relevance, particularly in fine chemical synthesis .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure |
|---|---|---|---|---|
| This compound | C₉H₇NO₄ | ~193.16* | Nitro (C4), Methanol (C2) | Benzofuran |
| [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol | C₁₂H₁₁NO₄ | 233.22 | Methyl (C4), Nitro (C3), Methanol (C2) | Furan-phenyl |
| 4-(4-Nitrophenyl)benzyl alcohol | C₁₃H₁₁NO₃ | 229.23 | Nitro (C4), Methanol (benzyl) | Biphenyl |
*Calculated based on assumed molecular formula; experimental validation required.
Research Findings and Implications
- Reactivity: The nitro group in this compound likely enhances electrophilic substitution reactivity at electron-rich positions of the benzofuran ring, similar to nitrobenzene derivatives. In contrast, the methyl group in [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol may sterically hinder such reactions .
- Solubility: The hydroxymethyl group in all three compounds improves water solubility compared to non-polar analogs. However, the benzofuran core’s planar structure may reduce solubility relative to the flexible biphenyl system .
- Applications :
- Benzofuran derivatives are explored as kinase inhibitors or fluorescent probes, whereas biphenyl alcohols are often intermediates in agrochemical synthesis. Structural differences dictate niche applications .
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